molecular formula C14H19NO3S B2880577 Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1379305-01-7

Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2880577
CAS RN: 1379305-01-7
M. Wt: 281.37
InChI Key: WSZJJYAEKPYUBB-UHFFFAOYSA-N
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Description

Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as PTBC, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the target cells. Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may interfere with the biosynthesis of essential macromolecules such as DNA and proteins. In addition, Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may modulate the immune response.
Biochemical and Physiological Effects:
Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the target cells and organisms. In vitro studies have demonstrated that Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages as a research tool, including its synthetic accessibility, high purity, and relatively low cost. Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be easily synthesized in multi-gram quantities using commercially available starting materials, and its purity can be improved using various purification techniques. However, Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments.

Future Directions

There are several future directions for the study of Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives. One potential direction is to investigate the structure-activity relationship of Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its analogs, in order to identify the key structural features that contribute to their biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in vivo, in order to evaluate its potential as a therapeutic agent. Furthermore, Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be used as a starting material for the synthesis of more complex molecules, which may exhibit novel biological activities. Overall, the study of Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives has the potential to lead to the discovery of new drugs and therapeutic strategies for various diseases.

Synthesis Methods

Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminothiophene with ethyl acetoacetate to form the intermediate compound, which is then reacted with propyl bromide to yield the final product. The purity and yield of Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In addition, Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential use as a probe for studying the biochemical and physiological effects of benzothiophene derivatives.

properties

IUPAC Name

propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-8-18-14(17)12-10-6-4-5-7-11(10)19-13(12)15-9(2)16/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZJJYAEKPYUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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